
4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-
Vue d'ensemble
Description
4H-1-Benzopyran-4-one, also known as Chromone, is a chemical compound with the formula C9H6O2 . It has a molecular weight of 146.1427 .
Molecular Structure Analysis
The molecular structure of 4H-1-Benzopyran-4-one consists of a benzene ring fused with a pyrone ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 4H-1-Benzopyran-4-one have been critically evaluated . Some of the properties include triple point temperature, normal boiling temperature, critical temperature and pressure, and density .Mécanisme D'action
The mechanism of action of 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Studies have shown that this compound can activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can reduce oxidative stress and inflammation, as well as inhibit the growth of cancer cells. In vivo studies have shown that it can reduce the severity of inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- in lab experiments is its potential as an antioxidant and anti-inflammatory agent. This compound has been shown to have a strong ability to scavenge free radicals and reduce inflammation, which can be useful in various experimental settings.
One limitation of using this compound is its potential toxicity at high concentrations. Studies have shown that high doses of 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- can cause cytotoxicity and apoptosis in cells. Therefore, careful consideration should be given to the dosage and concentration used in experiments.
Orientations Futures
There are several future directions for research on 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Further studies are needed to determine the optimal dosage and administration method for this compound.
Another area of interest is its potential as a natural antioxidant and anti-inflammatory agent in food and cosmetic products. Studies have shown that flavonoids, including 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-, have strong antioxidant and anti-inflammatory properties, which can be useful in various applications.
In conclusion, 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- is a promising compound that has been studied for its potential applications in various areas of scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- has been studied for its potential applications in various areas of scientific research. One area of interest is its potential as an antioxidant and anti-inflammatory agent. Studies have shown that this compound has the ability to scavenge free radicals and reduce inflammation in vitro and in vivo.
Another area of interest is its potential as an anticancer agent. Studies have shown that 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- has the ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
7-butoxy-3-phenoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-2-3-11-21-15-9-10-16-17(12-15)22-13-18(19(16)20)23-14-7-5-4-6-8-14/h4-10,12-13H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKJGEUMYUUHII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40160192 | |
| Record name | 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137460-56-1 | |
| Record name | 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137460561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





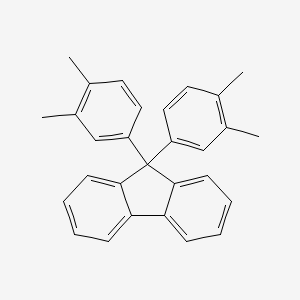
![6-Oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B3047236.png)
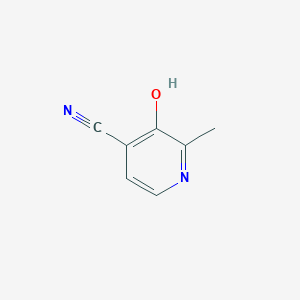
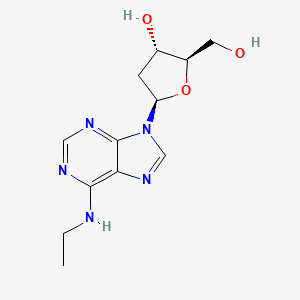
![2-[4-(Aminomethyl)phenyl]ethan-1-ol](/img/structure/B3047242.png)
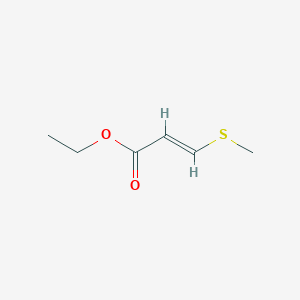
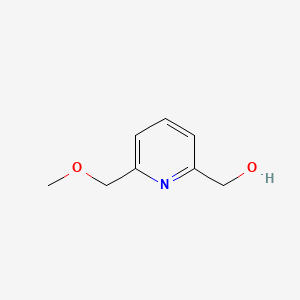
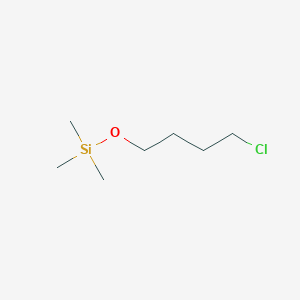
![1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole](/img/structure/B3047246.png)
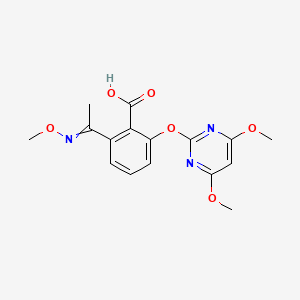
![[1,1'-Biphenyl]-4-yl prop-2-enoate](/img/structure/B3047251.png)
